tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Description
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS: 240401-27-8) is a spirocyclic compound featuring a bicyclic structure with a seven-membered azaspiro ring system (1-oxa-7-azaspiro[4.4]nonane). The tert-butyl carbamate (Boc) group at position 7 enhances solubility and stability, while the amino group at position 3 provides a reactive site for further functionalization. This compound is widely used in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and kinase modulators .
Properties
IUPAC Name |
tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-5-4-12(8-14)6-9(13)7-16-12/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSPAFPVVVLQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263177-22-5 | |
| Record name | tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl 3-aminopropanoate and 1,2-epoxy-3-chloropropane.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate.
Cyclization: The key step involves the cyclization of the intermediate to form the spirocyclic structure. This is achieved by heating the reaction mixture to a specific temperature, usually around 100-120°C.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is a common protecting group for amines. Acidic conditions (e.g., HCl or trifluoroacetic acid) cleave the Boc group, yielding the free amine.
Functionalization of the Amine Group
The primary amine at position 3 participates in nucleophilic reactions, including acylation, alkylation, and coupling.
Acylation Reactions
Reaction with acyl chlorides or anhydrides under basic conditions:
- Example : Reaction with acetic anhydride in THF/pyridine yields N-acetyl derivatives.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Acetic anhydride | THF, pyridine, 0°C–rt, 4 h | tert-Butyl 3-(acetylamino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | Intermediate for drug design |
Alkylation Reactions
Alkyl halides or sulfonates react with the amine in the presence of a base (e.g., K₂CO₃):
- Example : Methyl iodide in DMF generates N-methyl derivatives.
Ring-Opening Reactions
The spirocyclic ether (oxa) and amine (aza) rings can undergo ring-opening under acidic or reductive conditions.
Coupling Reactions
The amine group facilitates cross-coupling reactions, such as:
- Buchwald–Hartwig amination with aryl halides.
- Reductive amination with aldehydes/ketones (e.g., using NaBH₃CN).
| Reaction | Catalyst/Reagent | Product | Application |
|---|---|---|---|
| Reductive amination | Benzaldehyde, NaBH₃CN | N-Benzyl derivative | Bioactive molecule synthesis |
Spirocyclic Framework Modifications
The spiro[4.4]nonane core undergoes regioselective functionalization:
Oxidation
- Selective oxidation of the amine to a nitroso or hydroxylamine group using m-CPBA.
Cycloaddition
- [3+2] Cycloaddition with nitriles to form tetrazole derivatives under Huisgen conditions.
Comparative Reactivity with Structural Analogs
Data from analogs highlight the influence of substituents on reactivity:
Mechanistic Insights
Scientific Research Applications
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators, which are essential in studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets . The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering their conformation, leading to changes in signal transduction pathways.
Comparison with Similar Compounds
Variations in Spiro Ring Systems
Spirocyclic compounds are distinguished by their ring sizes and heteroatom arrangements. Key analogs include:
Key Observations :
- Spiro Ring Size: Compounds like tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (spiro[3.5]) exhibit smaller ring systems, leading to increased ring strain and altered reactivity compared to the [4.4] system .
- Functional Groups: The presence of a ketone (3-oxo) instead of an amine (3-amino) reduces nucleophilicity but enhances electrophilic reactivity, as seen in tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate .
Substituent Modifications
Variations in substituents significantly impact physicochemical and biological properties:
Key Observations :
- Amino vs. Aminomethyl: The aminomethyl derivative (tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate) offers extended linker flexibility for conjugation, making it valuable in PROTAC design .
- Protecting Groups: The benzyloxycarbonyl (Cbz) group in tert-butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate allows selective deprotection during multi-step syntheses .
Biological Activity
Chemical Structure and Properties
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a synthetic compound characterized by its spirocyclic structure, which includes an amine functional group. The molecular formula is with a molecular weight of approximately 242.32 g/mol . The compound's unique architecture allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Biological Activity
Mechanism of Action
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. Its spirocyclic structure facilitates binding to active sites, potentially inhibiting or modulating enzymatic activity. The compound's amino group may enhance its affinity for certain biological targets, influencing pathways related to neurotransmission and metabolic processes .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound, particularly in the context of neuropharmacology and antimicrobial activity.
-
Neuropharmacological Studies :
- Research indicates that derivatives of spirocyclic compounds can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation suggests potential applications in treating neurodegenerative diseases and mood disorders .
- A study employing docking simulations showed that this compound could effectively bind to serotonin receptors, indicating its potential as a therapeutic agent in psychiatric disorders .
-
Antimicrobial Activity :
- Initial investigations into the antimicrobial properties of the compound have shown promising results against several bacterial strains, suggesting its utility in developing new antibiotics. In vitro assays demonstrated significant inhibition zones against Gram-positive bacteria, highlighting its potential as a lead compound for further development .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) | References |
|---|---|---|---|
| Staphylococcus aureus | 15 | 100 | |
| Escherichia coli | 12 | 100 | |
| Bacillus subtilis | 18 | 100 |
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and distribution characteristics, with an estimated half-life indicating suitability for oral administration.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | ~6 hours |
| Metabolism | Hepatic (CYP450 pathways) |
| Excretion | Renal |
Safety Considerations
Toxicological assessments have indicated that while the compound exhibits some level of acute toxicity (H302: harmful if swallowed), further studies are necessary to establish a comprehensive safety profile . Skin irritation potential has also been noted (H315), necessitating careful handling during laboratory investigations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
